2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown . It is likely that it interacts with its targets in a manner similar to other pyrido[1,2-a]pyrimidine derivatives . These interactions could lead to changes in the activity of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be speculated that this compound may influence a variety of biochemical pathways, potentially including those involved in inflammation, viral replication, and cancer progression .
Result of Action
Given the potential biological activities of similar compounds, it is plausible that this compound could have a range of effects at the molecular and cellular levels, potentially including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic medium.
Reduction: Reagents like LiAlH4 in anhydrous ether.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Pyrimidine Derivatives: Compounds like 4,6-dimethyl-2-pyrimidinyl derivatives also exhibit similar biological activities.
Uniqueness
What sets 2-hydroxy-N-(3-isopropoxypropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide apart is its unique combination of functional groups and the pyrido[1,2-a]pyrimidine core, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10(2)22-9-5-7-16-13(19)12-14(20)17-11-6-3-4-8-18(11)15(12)21/h3-4,6,8,10,20H,5,7,9H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVMYMYENGHRPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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